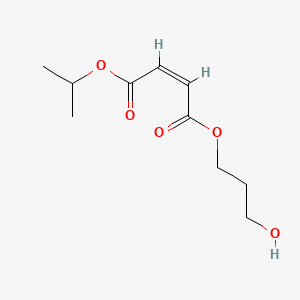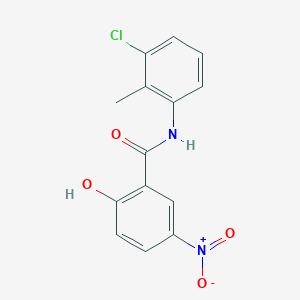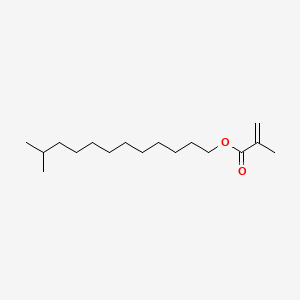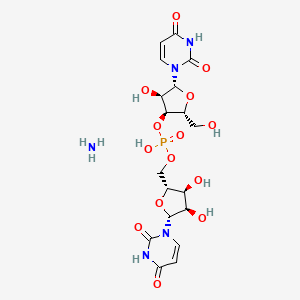
Dibutylbis((1-oxoisoundecyl)oxy)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylbis((1-oxoisoundecyl)oxy)stannane: is an organotin compound with the molecular formula C30H60O4Sn and a molecular weight of 603.505 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dibutylbis((1-oxoisoundecyl)oxy)stannane typically involves the reaction of dibutyltin oxide with 1-oxoisoundecyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane to facilitate the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
化学反応の分析
Types of Reactions: Dibutylbis((1-oxoisoundecyl)oxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while reduction reactions may produce tin hydrides. Substitution reactions can lead to the formation of various organotin derivatives.
科学的研究の応用
Chemistry: Dibutylbis((1-oxoisoundecyl)oxy)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for further investigation in this field.
Medicine: The compound is explored for its potential use in medicinal chemistry, particularly in the development of new drugs. Its unique chemical properties may offer advantages in drug design and delivery.
Industry: In the industrial sector, this compound is used as a catalyst in polymerization reactions. It is also employed in the production of coatings, adhesives, and sealants.
作用機序
The mechanism by which dibutylbis((1-oxoisoundecyl)oxy)stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
類似化合物との比較
- Dibutyltin oxide
- Dibutyltin dichloride
- Dibutylbis((1-oxoisooctyl)oxy)stannane
Comparison: Dibutylbis((1-oxoisoundecyl)oxy)stannane is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to dibutyltin oxide and dibutyltin dichloride, it has a higher molecular weight and different reactivity patterns. Dibutylbis((1-oxoisooctyl)oxy)stannane, while similar in structure, differs in the length of the alkyl chain, which can influence its solubility and reactivity.
特性
CAS番号 |
93893-96-0 |
|---|---|
分子式 |
C30H60O4Sn |
分子量 |
603.5 g/mol |
IUPAC名 |
[dibutyl(9-methyldecanoyloxy)stannyl] 9-methyldecanoate |
InChI |
InChI=1S/2C11H22O2.2C4H9.Sn/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;2*1-3-4-2;/h2*10H,3-9H2,1-2H3,(H,12,13);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
KSIWHACYGVNNRU-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(OC(=O)CCCCCCCC(C)C)OC(=O)CCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12644782.png)

![Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)






![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)




